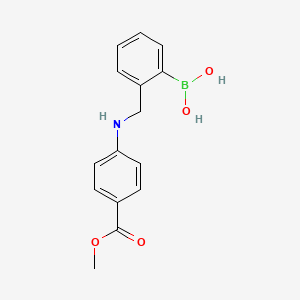

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid

Description

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted with a methoxycarbonyl group at the para position of one aromatic ring and an aminomethyl linker connecting to a second phenyl group. This structure combines the reactivity of the boronic acid moiety—critical for Suzuki-Miyaura cross-coupling reactions—with the functional versatility of the methoxycarbonyl group, which enhances solubility and influences electronic properties.

Properties

IUPAC Name |

[2-[(4-methoxycarbonylanilino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-15(18)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)16(19)20/h2-9,17,19-20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKMTPGJBUGOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid typically involves the following steps:

Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-(Methoxycarbonyl)aniline with formaldehyde to form the corresponding aminomethyl derivative.

Boronic Acid Formation: The aminomethyl intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. This step often requires a base like potassium carbonate and a ligand such as triphenylphosphine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Including hydrogen peroxide and sodium perborate.

Major Products

Phenols: From oxidation reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that boronic acids can inhibit proteasome activity, which is crucial for regulating cellular protein levels. The compound (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid has shown potential as a proteasome inhibitor, leading to apoptosis in cancer cells. Studies have indicated its effectiveness against various cancer types, including breast and prostate cancers, by disrupting the ubiquitin-proteasome pathway .

Drug Development

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its ability to form stable complexes with biological targets makes it a candidate for drug development, particularly in designing inhibitors for enzymes involved in cancer progression and other diseases .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction is pivotal in organic synthesis for creating complex molecules used in pharmaceuticals and agrochemicals. The compound's boron atom plays a crucial role as a nucleophile, facilitating the formation of carbon-carbon bonds .

Functionalization of Aromatic Compounds

The ability to functionalize aromatic compounds through electrophilic substitution reactions is another application of this boronic acid derivative. This property allows for the introduction of various functional groups into aromatic systems, which is essential for developing new materials and chemical entities with tailored properties .

Material Science

Polymer Chemistry

In material science, this compound can be employed in synthesizing boron-containing polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in electronics and nanotechnology .

Sensors and Biosensors

The compound's ability to interact with biomolecules enables its use in developing sensors and biosensors. Boronic acids are known to bind selectively with diols, allowing for the detection of sugars and other biomolecules through fluorescence or electrochemical signals .

Case Studies

Mechanism of Action

The mechanism by which (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid exerts its effects often involves the formation of stable boron-carbon bonds. In catalytic processes, it can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

Biological Activity

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid, commonly referred to as a phenyl boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly through reversible covalent bonding with diols, which is crucial in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H16BNO4

- Molecular Weight : 273.1 g/mol

- CAS Number : 1256354-98-9

The biological activity of this compound can be attributed to several key mechanisms:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Targeting Cancer Cells :

A study explored the use of phenyl boronic acids in targeting cancer cells by inhibiting specific proteases involved in tumor progression. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by interfering with the proteolytic activity essential for cancer cell invasion . -

Diabetes Management :

Research has also investigated the role of boronic acids in glucose sensing and insulin regulation. The compound's ability to bind selectively to glucose molecules suggests its potential as a therapeutic agent for diabetes management through modulation of insulin release . -

Antiviral Properties :

Recent findings have suggested that certain boronic acids exhibit antiviral properties by disrupting viral entry mechanisms into host cells. This opens new avenues for research into their application against viral infections .

Q & A

Q. What are the recommended synthetic strategies for (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid?

The synthesis of boronic acids like this compound typically involves multicomponent reactions (MCRs) or functionalization of pre-existing scaffolds. For example:

- Multicomponent Reactions (MCRs): Utilize Ugi, Petasis-Borono Mannich, or Gröbcke-Blackburn-Bienaymé reactions with boronic acid-containing building blocks (e.g., aminophenyl or carboxyphenyl boronic acids) .

- Post-Synthetic Modification: Introduce the boronic acid moiety via lithiation of aromatic rings followed by boronylation, as demonstrated in phenstatin analogue synthesis .

- Esterification/Hydrolysis: Convert boronic esters to free acids under controlled aqueous conditions, considering equilibrium dynamics between esters and free acids .

Q. What are the key reactivity features of this boronic acid in cross-coupling reactions?

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions due to their compatibility with palladium catalysts. Key considerations include:

- Electrophilicity: The vacant p orbital on boron enables nucleophilic attack, facilitating C–C bond formation with aryl halides .

- Stability: Ensure anhydrous conditions to prevent hydrolysis; degradation to boric acid or alcohols can occur under prolonged aqueous exposure .

- Coordination Effects: The methoxycarbonyl and aminomethyl substituents may influence reaction rates by altering electron density or steric hindrance .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Oxidative Stability: Monitor oxidation rates using hydrogen peroxide and NMR spectroscopy to track conversion to phenolic byproducts .

- Hydrolytic Stability: Perform pH-dependent degradation studies (pH 7–9) to identify conditions favoring boronate ester equilibrium or hydrolysis .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to detect dehydration or anhydride formation during heating .

Advanced Research Questions

Q. How can contradictory data on the anticancer activity of boronic acid derivatives be resolved?

Contradictions often arise from differences in assay conditions or mechanisms. Methodological approaches include:

- Mechanistic Profiling: Compare tubulin polymerization inhibition (common for phenstatin analogues) with apoptosis assays to distinguish microtubule-targeted vs. off-target effects .

- Cellular Uptake Studies: Use fluorescently tagged derivatives to quantify intracellular accumulation and correlate with potency .

- Computational Docking: Model interactions with proteasomes or kinases to rationalize selectivity discrepancies between in vitro and in vivo models .

Q. What strategies optimize the use of this compound in multicomponent reaction (MCR) libraries?

- Building Block Compatibility: Screen against diverse amidines, isocyanides, and aldehydes using automated acoustic dispensing (ADE) to identify reactive partners .

- High-Throughput MS Analysis: Classify reaction outcomes (successful, partial, or failed) based on mass spectrometry data to refine stoichiometry and solvent systems .

- Diol Affinity Tuning: Adjust boronic ester stability by pairing with diols (e.g., pinacol vs. neopentyl glycol) to control reaction rates .

Q. How can boronic acid bioisosterism improve the pharmacokinetics of drug candidates derived from this compound?

- Metabolic Blocking: Replace phenolic -OH groups with boronic acids to reduce phase II glucuronidation, as shown in SERD (selective estrogen receptor degrader) designs .

- Oral Bioavailability: Compare plasma concentrations of boronic acid-modified vs. parent compounds in preclinical models to validate bioisostere efficacy .

- Solubility Enhancement: Co-formulate with cyclodextrins or PEGylated carriers to mitigate low aqueous solubility .

Q. What methodologies enable the design of boronic acid-based glucose sensors or hydrogels?

- Polyol Complexation: Engineer hydrogels using phenyl boronic acid moieties to bind glucose via reversible diol-boronate equilibria .

- PET (Photoinduced Electron Transfer) Sensors: Incorporate o-(aminomethyl)phenyl boronic acid receptors for fluorescence-based glucose detection in physiological media .

- Competitive Displacement Assays: Use alizarin red S (ARS) to quantify diol-binding affinities and optimize sensor sensitivity .

Q. How do computational methods aid in rational drug design with this boronic acid?

- Docking Simulations: Predict binding modes with proteasomes or kinases using software like AutoDock or Schrödinger .

- QSAR Modeling: Corrogate oxidation rates (e.g., from Table 2 in ) with clogP values to refine structure-activity relationships.

- Metabolic Pathway Prediction: Use ADMET predictors to identify likely Phase I/II modification sites and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.